molecular formula C16H16N2O2 B6038348 N-{3-[acetyl(methyl)amino]phenyl}benzamide

N-{3-[acetyl(methyl)amino]phenyl}benzamide

Cat. No. B6038348
M. Wt: 268.31 g/mol
InChI Key: UMYFTJPBCNZDPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[acetyl(methyl)amino]phenyl}benzamide, also known as NAMBA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

N-{3-[acetyl(methyl)amino]phenyl}benzamide acts as a mu-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to the inhibition of pain signaling and the release of dopamine, producing analgesic and euphoric effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-{3-[acetyl(methyl)amino]phenyl}benzamide has been shown to have other biochemical and physiological effects. It has been shown to induce hypothermia in rats, suggesting a potential use in the treatment of fever. It has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[acetyl(methyl)amino]phenyl}benzamide in lab experiments is its high affinity for the mu-opioid receptor, making it a valuable tool for the study of opioid receptors and pain management. However, one limitation is its potential for abuse and addiction, as it produces euphoric effects similar to those of opioids.

Future Directions

There are several potential future directions for the study of N-{3-[acetyl(methyl)amino]phenyl}benzamide. One direction is the development of new pain medications based on its mu-opioid receptor agonist activity. Another direction is the study of its anticonvulsant effects for the treatment of epilepsy. Additionally, further research could be done to explore its potential for the treatment of fever and other conditions.

Synthesis Methods

The synthesis of N-{3-[acetyl(methyl)amino]phenyl}benzamide involves the reaction of 3-nitroacetanilide with methylamine, followed by reduction with iron powder to produce N-(3-aminoacetanilide). This compound is then acetylated with acetic anhydride to produce N-{3-[acetyl(methyl)amino]phenyl}benzamide.

Scientific Research Applications

N-{3-[acetyl(methyl)amino]phenyl}benzamide has been used in a variety of scientific research applications, including the study of opioid receptors and pain management. It has been shown to have high affinity for the mu-opioid receptor, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12(19)18(2)15-10-6-9-14(11-15)17-16(20)13-7-4-3-5-8-13/h3-11H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYFTJPBCNZDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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